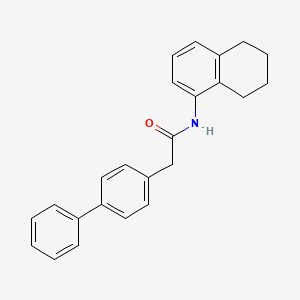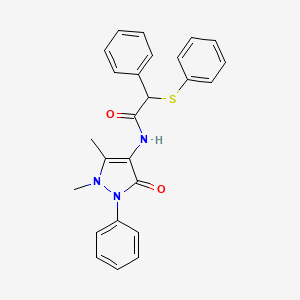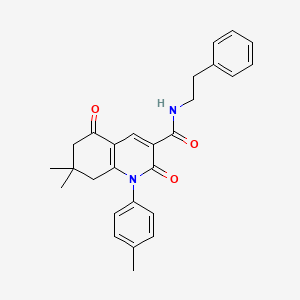![molecular formula C19H21FN2O3S B5137540 N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5137540.png)
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as FPEB, is a chemical compound that belongs to the class of sulfonamides. FPEB is a selective and high-affinity antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been researched extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide acts as a competitive antagonist of mGluR5. It binds to the receptor site of mGluR5 and prevents the binding of glutamate, which is the natural ligand of the receptor. This leads to a decrease in the activity of mGluR5 and a subsequent decrease in the release of neurotransmitters such as dopamine, glutamate, and GABA. This mechanism of action has been found to be effective in reducing the symptoms of various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects on the brain. It has been shown to reduce the release of dopamine, glutamate, and GABA, which are neurotransmitters involved in various brain functions such as reward, motivation, and cognition. This compound has also been found to reduce the activity of astrocytes, which are glial cells that play a role in the regulation of neurotransmitters. These effects of this compound have been found to be beneficial in reducing the symptoms of various neurological and psychiatric disorders.
实验室实验的优点和局限性
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which makes it a useful tool for studying the function of this receptor. This compound has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. It also has a relatively short half-life, which requires frequent dosing in in vivo studies.
未来方向
There are several future directions for the research on N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study its long-term effects on the brain and its potential for neurotoxicity. Further studies are also needed to optimize its pharmacokinetic properties and to develop more potent and selective mGluR5 antagonists. Overall, this compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 2-fluoroethylamine with 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography to obtain pure this compound.
科学研究应用
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, schizophrenia, and addiction. It has been found to modulate the activity of mGluR5, which is involved in the regulation of various neurotransmitters such as glutamate, dopamine, and GABA. This compound has been shown to reduce the activity of mGluR5 and thereby decrease the release of these neurotransmitters, leading to therapeutic effects.
属性
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-18-6-2-1-5-15(18)12-13-21-26(24,25)17-10-8-16(9-11-17)22-14-4-3-7-19(22)23/h1-2,5-6,8-11,21H,3-4,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYURXKSVAKYOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)


![1,5-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5137487.png)
![4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5137495.png)
![2-[(5-chloro-2-nitrophenyl)amino]-1-butanol](/img/structure/B5137508.png)
![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5137514.png)
![4-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5137520.png)
![3-methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5137527.png)




